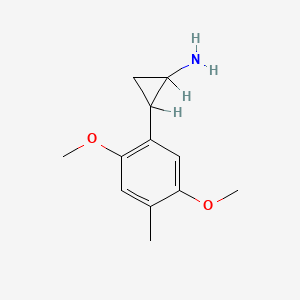

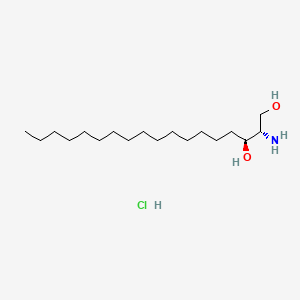

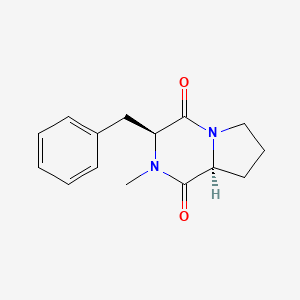

![molecular formula C21H17BN2O2 B1226875 [4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid CAS No. 264889-14-7](/img/structure/B1226875.png)

[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid

Vue d'ensemble

Description

“[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid” is a chemical compound with the molecular formula C21H17BN2O2. It has an average mass of 340.183 Da and a monoisotopic mass of 340.138306 Da .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid”, often involves a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is then characterized using Fourier-transform infrared spectroscopy (FTIR), and proton (^1H) and carbon (^13C) nuclear magnetic resonance (NMR) .Molecular Structure Analysis

The molecular structure of “[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid” can be analyzed using various spectroscopic techniques. For instance, ^1H NMR and ^13C NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

Imidazole derivatives, including “[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid”, are known for their broad range of chemical and biological properties . They have been used as synthons in the development of new drugs .Physical And Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is amphoteric in nature, showing both acidic and basic properties, and is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Fluorescence Recognition in Living Cells

A boronic acid derivative functionalized with a [4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl] moiety has been synthesized for use as a sequential "on-off-on"-type relay fluorescence probe. This probe is highly selective and sensitive for Fe3+ ions and F- ions under physiological conditions. It shows potential in bioimaging applications for detecting intracellular Fe3+ and F- in living HeLa cells due to its low cytotoxicity and high selectivity (Selvaraj et al., 2019).

Characterization and Photophysical Properties

Tetraaryl-substituted imidazole-boron difluoride complexes, including derivatives of [4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid, have been synthesized and characterized. These compounds exhibit moderate quantum yield and large Stokes' shifts, useful in optoelectronic applications like fluorescent imaging and sensing (Mukundam et al., 2017).

Versatile Analytical Tools

Lophine derivatives, including [4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid, are used as versatile analytical tools in biomedical sciences. They exhibit significant chemiluminescence and fluorescence properties and are used for the detection of metal ions and organic substances in biological materials. Their properties as labeling reagents for fatty acids and amines/phenols in high-performance liquid chromatography make them useful in various analytical applications (Nakashima, 2003).

Synthesis and Optical Properties in Polymer Science

Para-linked diether-diamines bearing phenyl-substituted imidazole pendants, including [4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid, have been synthesized and incorporated into novel poly(amide-ether)s. These materials show potential in advanced polymer applications due to their solubility, thermal stability, and fluorescence emission properties, which are advantageous in fields like optoelectronics and materials science (Ghaemy et al., 2013).

Optoelectronic Properties for OLED Applications

A systematic study on the optoelectronic properties of films based on derivatives of [4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid under different environmental conditions, such as acid and thermal treatments, has been reported. These properties are critical for tuning OLED (Organic Light Emitting Diode) emission, highlighting the compound's relevance in advanced display technologies (Bernal et al., 2021).

Mécanisme D'action

Orientations Futures

The future directions for research on “[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid” and other imidazole derivatives could involve the development of new drugs to overcome antimicrobial resistance (AMR) problems . There is a great importance of heterocyclic ring-containing drugs in clinical use to treat infectious diseases .

Propriétés

IUPAC Name |

[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BN2O2/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14,25-26H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGBWLBFPUKKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390868 | |

| Record name | [4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid | |

CAS RN |

264889-14-7 | |

| Record name | [4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

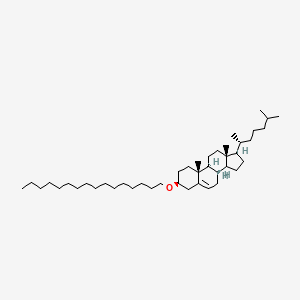

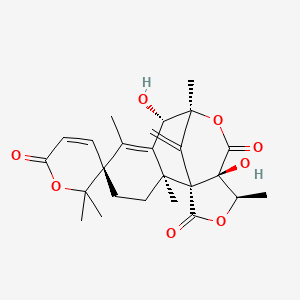

![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)

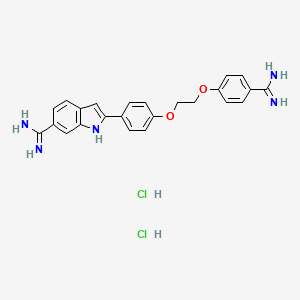

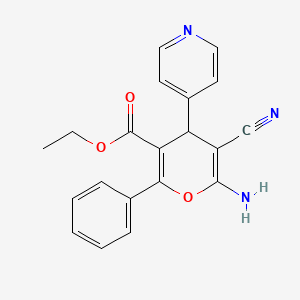

![4-[4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile](/img/structure/B1226815.png)